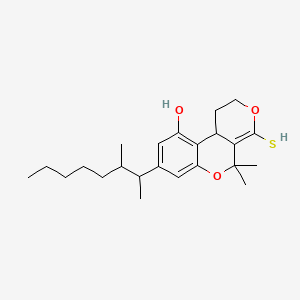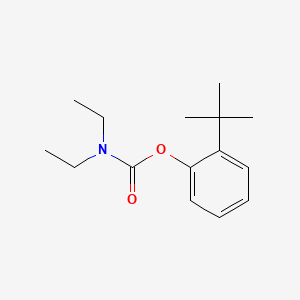
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate is a coordination complex with the chemical formula [CrCl2(C12H8N2)2]Cl·2H2O. This compound features a chromium(III) ion coordinated to two 1,10-phenanthroline ligands and two chloride ions in a cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate typically involves the reaction of chromium(III) chloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the chromium ion. The resulting product is then crystallized from the solution to obtain the dihydrate form .
Industrial Production Methods
This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient crystallization techniques to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water or other anions.
Redox Reactions: The chromium center can participate in redox reactions, changing its oxidation state under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and can be facilitated by heating or the presence of other coordinating agents.
Redox Reactions: Often involve reducing or oxidizing agents such as hydrogen peroxide or ascorbic acid.
Major Products Formed
Substitution Reactions: Formation of aqua complexes like [Cr(phen)2Cl(H2O)]2+ and [Cr(phen)2(H2O)2]3+.
Redox Reactions: Depending on the reagents, products can include different oxidation states of chromium complexes.
Applications De Recherche Scientifique
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its interactions with DNA and potential as a photoactivated chemotherapy agent.
Medicine: Explored for its potential in photodynamic therapy due to its ability to form covalent adducts with DNA upon light activation.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mécanisme D'action
The mechanism by which cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate exerts its effects involves the coordination of the chromium center to target molecules. In biological systems, the compound can interact with DNA, leading to the formation of covalent adducts. This interaction is often enhanced by light activation, which promotes the formation of reactive species that can bind to nucleic acids . The molecular targets include purine bases in DNA, and the pathways involved are primarily related to oxidative stress and DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotris(1,10-phenanthroline)ruthenium(II): Similar in structure but contains ruthenium instead of chromium.
Dichloro(1,10-phenanthroline)copper(II): Contains copper and exhibits different redox properties.
cis-Dichlorobis(1,10-phenanthroline)cobalt(III): Contains cobalt and has different coordination chemistry
Uniqueness
cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate is unique due to its specific coordination geometry and the ability of the chromium center to participate in a variety of chemical reactions.
Propriétés
Numéro CAS |
31282-15-2 |
|---|---|
Formule moléculaire |
C24H16Cl3CrN4 |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
chromium(3+);1,10-phenanthroline;trichloride |
InChI |
InChI=1S/2C12H8N2.3ClH.Cr/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
LXQCKLCSVPSBCN-UHFFFAOYSA-K |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Cl-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

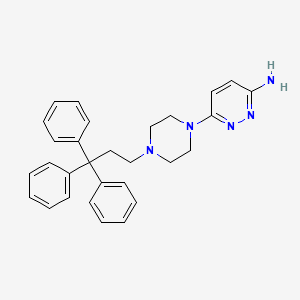
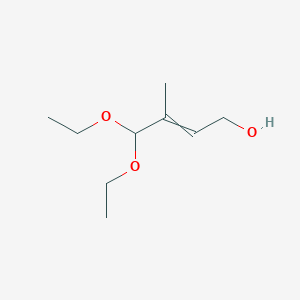
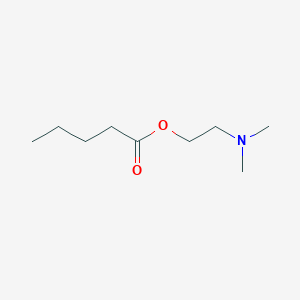
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

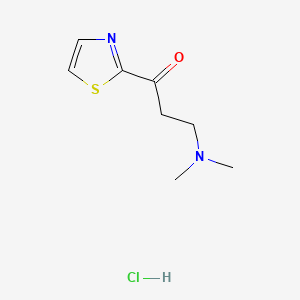
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

